molecular formula C29H30P2 B1271866 (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane CAS No. 77876-39-2

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane

Cat. No.: B1271866
CAS No.: 77876-39-2
M. Wt: 440.5 g/mol
InChI Key: CTYPJIUQROQJBG-DQEYMECFSA-N
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Description

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure, featuring two diphenylphosphino groups attached to a pentane backbone, allows it to coordinate with transition metals, forming complexes that are highly effective in various catalytic processes.

Mechanism of Action

Target of Action

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane is a chiral phosphine ligand . Phosphine ligands are commonly used in coordination chemistry and catalysis. They bind to a metal center, typically transition metals, to form a coordination complex. The role of these ligands is to modulate the reactivity of the metal center and enable specific chemical transformations.

Mode of Action

The compound interacts with its target by donating its lone pair of electrons (on the phosphorus atom) to the metal center, forming a coordinate covalent bond . This interaction results in the formation of a metal-ligand complex, which can then participate in various chemical reactions. The chirality of the ligand can influence the stereochemistry of these reactions, potentially leading to enantioselective outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane typically involves the reaction of (2S,4S)-2,4-pentanediol with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine groups. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane undergoes various chemical reactions, primarily involving its coordination with transition metals. These reactions include:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.

    Substitution: The ligand can participate in substitution reactions where one or both of the diphenylphosphino groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Substituted phosphine ligands with different functional groups.

Scientific Research Applications

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane is extensively used in scientific research, particularly in the fields of chemistry and catalysis. Its applications include:

    Asymmetric Catalysis: Used as a ligand in asymmetric hydrogenation, hydroformylation, and other catalytic processes to produce enantiomerically pure compounds.

    Coordination Chemistry:

    Material Science: Investigated for its role in the synthesis of chiral materials and nanostructures.

Comparison with Similar Compounds

    ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral diphosphine ligand used in asymmetric catalysis.

    1,3-Bis(diphenylphosphino)propane (DPPP): A diphosphine ligand with a different backbone structure, used in various catalytic reactions.

Uniqueness: (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane is unique due to its specific chiral configuration and the flexibility of its pentane backbone, which allows for efficient coordination with transition metals and high enantioselectivity in catalytic processes. This makes it a valuable ligand in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3/t24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYPJIUQROQJBG-DQEYMECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370365
Record name (2S,4S)-(-)-2,4-BIS(DIPHENYLPHOSPHINO)PENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77876-39-2
Record name (2S,4S)-(-)-2,4-BIS(DIPHENYLPHOSPHINO)PENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4S)-2,4-Bis(diphenylphosphino)pentane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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